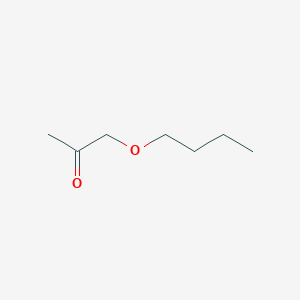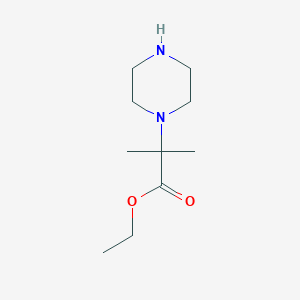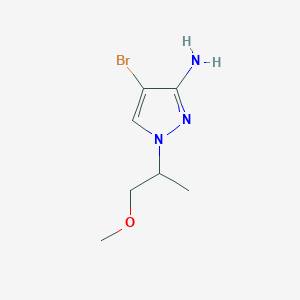
2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H11ClO5 It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and two methoxy groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid typically involves the reaction of 5-chloro-2,3-dimethoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-Chloro-2,3-dimethoxyphenol} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or dechlorinated compounds.
科学的研究の応用
2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of 2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-(5-Chloro-2-phenoxyphenyl)acetic acid
- 2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acid
- (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid
Uniqueness
2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
特性
分子式 |
C10H11ClO5 |
|---|---|
分子量 |
246.64 g/mol |
IUPAC名 |
2-(5-chloro-2,3-dimethoxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H11ClO5/c1-14-7-3-6(11)4-8(10(7)15-2)16-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChIキー |
XVQUPXANDDHXMO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)Cl)OCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)











